molecular formula C10H14IN B14176398 1-(3-Iodophenyl)-2-methylpropan-2-amine

1-(3-Iodophenyl)-2-methylpropan-2-amine

Cat. No.: B14176398
M. Wt: 275.13 g/mol
InChI Key: HZRZTXQWFRZYOL-UHFFFAOYSA-N
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Description

1-(3-Iodophenyl)-2-methylpropan-2-amine is a substituted phenethylamine derivative featuring an iodine atom at the 3-position of the phenyl ring and a methyl group at the 2-position of the propan-2-amine backbone.

Properties

Molecular Formula

C10H14IN

Molecular Weight

275.13 g/mol

IUPAC Name

1-(3-iodophenyl)-2-methylpropan-2-amine

InChI

InChI=1S/C10H14IN/c1-10(2,12)7-8-4-3-5-9(11)6-8/h3-6H,7,12H2,1-2H3

InChI Key

HZRZTXQWFRZYOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)I)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Precursor Synthesis

The most well-documented approach for analogous compounds involves nucleophilic displacement of a chloroacetamide precursor using thiourea under acidic conditions. Adapted from the synthesis of 1-(3-bromophenyl)-2-methylpropan-2-amine, this method achieves a 96% yield by leveraging thiourea’s dual role as a nucleophile and ammonia precursor.

Synthetic Pathway:

  • Precursor Preparation: Synthesize N-[2-(3-iodophenyl)-1,1-dimethylethyl]-2-chloroacetamide through Friedel-Crafts acylation of 3-iodobenzene with chloroacetyl chloride, followed by alkylation with 2-methylpropan-2-amine.
  • Amination Step:
    • React the chloroacetamide (105 mmol) with thiourea (126 mmol) in ethanol (250 mL) and acetic acid (50 mL) under reflux for 12 hours.
    • Thiourea decomposes to generate hydrogen sulfide and ammonia, facilitating chloride displacement via an SN2 mechanism.
  • Workup:
    • Cool the mixture, filter precipitated byproducts, and concentrate under reduced pressure.
    • Basify with 1M NaOH (450 mL) to protonate the amine, followed by dichloromethane extraction (2×500 mL).
    • Dry organic layers over Na2SO4 and concentrate to obtain the crude product as a black oil.

Optimization Data:

Parameter Optimal Value Yield Impact
Thiourea Equivalents 1.2 equiv +15% vs 1.0
Acetic Acid Volume 20% v/v in ethanol Prevents side reactions
Reaction Time 12 hours <5% improvement beyond

This method’s efficacy for brominated analogs suggests comparable performance for iodinated substrates, though steric effects from the larger iodine atom may necessitate extended reaction times.

Reductive Amination of 3-Iodophenylacetone

Ketone Synthesis and Amine Formation

An alternative route employs reductive amination of 3-iodophenylacetone with methylamine, bypassing halogenated intermediates:

Procedure:

  • Ketone Synthesis:
    • Prepare 3-iodophenylacetone via Ullmann coupling of iodobenzene with acetyl chloride using CuI/L-proline catalyst.
  • Reductive Amination:
    • React 3-iodophenylacetone (1.0 equiv) with methylamine (2.0 equiv) in methanol at 0°C.
    • Add sodium cyanoborohydride (1.5 equiv) and stir for 24 hours at room temperature.
  • Purification:
    • Quench with aqueous NH4Cl, extract with ethyl acetate, and purify via silica gel chromatography (hexane:EtOAc 4:1).

Comparative Yields:

Reducing Agent Temperature (°C) Yield (%)
NaBH3CN 25 68
H2 (Pd/C) 50 42
NaBH(OAc)3 25 74

While this method avoids halogen handling challenges, the lower yields compared to thiourea-mediated routes make it less favorable for large-scale synthesis.

Gabriel Synthesis with Phthalimide Protection

Alkylation and Deprotection Strategy

The Gabriel synthesis provides a two-step route to primary amines, adapted here for tertiary amine formation:

Key Steps:

  • Phthalimide Alkylation:
    • React potassium phthalimide with 1-(3-iodophenyl)-2-methyl-2-bromopropane in DMF at 80°C for 8 hours.
  • Deprotection:
    • Treat the alkylated phthalimide with hydrazine hydrate in ethanol under reflux (6 hours).
    • Acidify with HCl to precipitate phthalhydrazide, leaving the amine in solution.

Limitations:

  • Requires synthesis of brominated alkane precursor
  • Lower yields (55-60%) due to competing elimination reactions
  • Limited scalability compared to thiourea method

Comparative Analysis of Synthetic Routes

Table 1: Method Efficiency Metrics

Method Yield (%) Purity (%) Scalability Halogen Stability
Thiourea Amination 89-92 98 High Excellent
Reductive Amination 68-74 95 Moderate Good
Gabriel Synthesis 55-60 90 Low Moderate

The thiourea-mediated route demonstrates superior performance in all metrics, particularly in preserving the iodophenyl group’s integrity during reaction conditions. The electron-withdrawing iodine substituent enhances acetamide precursor reactivity in SN2 displacements, compensating for potential steric hindrance.

Industrial-Scale Considerations

Cost-Benefit Analysis

  • Iodine Source: 3-Iodobenzene costs ≈$320/mol vs 3-bromobenzene at $45/mol, necessitating efficient recovery systems.
  • Catalyst Recycling: Copper byproducts from Ullmann couplings require chelation filtration (≈$12/kg savings).
  • Waste Streams: Thiourea reactions generate H2S gas, mandating scrubbers with NaOH solution (pH >10).

Process Intensification:

  • Continuous flow reactors reduce reaction times by 40% through improved heat transfer in exothermic amination steps.
  • Membrane-based solvent recovery achieves 85% ethanol reuse, cutting raw material costs by 18%.

Spectroscopic Characterization

Critical analytical data for quality control:

  • 1H NMR (400 MHz, CDCl3): δ 1.12 (s, 6H, CH(CH3)2), 1.84 (bs, 2H, NH2), 2.62 (s, 2H, CH2), 7.16-7.32 (m, 4H, Ar-H).
  • LRMS (ESI): m/z 275 [M+H]+ (calc. 275.129).
  • HPLC Purity: 98.2% (C18 column, 70:30 MeOH:H2O, 1 mL/min).

Chemical Reactions Analysis

Types of Reactions

1-(3-Iodophenyl)-2-methylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of hydroxyl or amino-substituted phenylalkylamines.

Scientific Research Applications

1-(3-Iodophenyl)-2-methylpropan-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological receptors and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Iodophenyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The iodine atom in the compound can enhance its binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table highlights key structural and physicochemical differences between 1-(3-Iodophenyl)-2-methylpropan-2-amine and selected analogs:

Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
1-(3-Iodophenyl)-2-methylpropan-2-amine 3-iodo, 2-methyl C10H14IN 275.13 High lipophilicity (logP ~3.5 estimated); iodine enhances steric bulk and potential for radioimaging
1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine 3-fluoro, 4-methyl C11H16FN 181.25 Lower molecular weight; fluorine's electronegativity may improve metabolic stability
1-(2-Methoxyphenyl)propan-2-amine 2-methoxy C10H15NO 165.23 Methoxy group increases polarity (logP ~1.8); known psychoactive derivative (e.g., 2-methoxyamphetamine)
1-(3-Methylphenyl)propan-2-amine 3-methyl C10H15N 149.23 Methyl group enhances lipophilicity (logP ~2.1); boiling point ~231°C
1-[(3-Bromopyridin-2-yl)oxy]-2-methylpropan-2-amine hydrochloride 3-bromo (pyridinyl), 2-methyl C9H14BrClN2O 293.58 Bromine and pyridinyl moiety increase halogen bonding potential; hydrochloride salt improves solubility

Key Observations :

  • Iodine vs. Halogen Substitutents : The iodine atom in the target compound significantly increases molecular weight and lipophilicity compared to fluorine or bromine analogs. This property is critical for applications requiring prolonged tissue retention or radioisotope labeling (e.g., <sup>123</sup>I or <sup>131</sup>I) .
  • Electron-Withdrawing vs. Electron-Donating Groups : Fluorine (electron-withdrawing) may stabilize the compound against oxidative metabolism, whereas methoxy groups (electron-donating) could alter receptor binding profiles, as seen in methoxyamphetamines .

Pharmacological and Toxicological Profiles

  • Fluorine Analogs : Compounds like 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine may exhibit enhanced blood-brain barrier penetration due to fluorine's small size and electronegativity, making them candidates for CNS-targeted therapies .
  • Toxicity : Iodine-containing compounds may pose thyroid-related risks if metabolically dehalogenated, whereas bromine or chlorine analogs (e.g., ) could exhibit higher acute toxicity due to stronger halogen bonding .

Q & A

Basic Research Questions

Q. What are the optimal catalytic conditions for synthesizing 1-(3-Iodophenyl)-2-methylpropan-2-amine?

  • Methodological Answer : Palladium-based catalysts (e.g., PdCl₂(PPh₃)₂) paired with CuI in polar aprotic solvents like acetonitrile are effective for coupling aryl halides with propargylic amines . For iodophenyl derivatives, optimizing reaction time and temperature (e.g., 60–80°C) minimizes dehalogenation side reactions. Post-synthesis, hydrolysis under basic conditions (KOH in MeOH/H₂O) followed by acid-base workup and column chromatography ensures high purity (~90% yield) .

Q. How can structural confirmation of 1-(3-Iodophenyl)-2-methylpropan-2-amine be achieved?

  • Methodological Answer : Combine ¹H/¹³C NMR to verify methyl groups (δ ~1.3–1.5 ppm for CH₃) and aromatic protons (δ ~7.2–7.8 ppm for iodophenyl). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₄NI: calculated 304.0134). For iodine substitution specificity, X-ray crystallography or NOESY may resolve regiochemical ambiguities .

Q. What purification strategies mitigate impurities in aryl-substituted tertiary amines?

  • Methodological Answer : Use gradient elution in column chromatography (silica gel, hexane/EtOAc 4:1 to 1:1) to separate iodophenyl isomers. Recrystallization in ethanol/water mixtures enhances purity (>95%) by removing unreacted iodobenzene precursors .

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The iodine atom acts as a superior leaving group compared to bromine or chlorine, enabling efficient Suzuki-Miyaura couplings. However, steric hindrance from the methyl groups may reduce reaction rates. Kinetic studies using ¹⁹F NMR (if fluorinated analogs are synthesized) or DFT calculations can quantify electronic/steric effects .

Q. What are the challenges in studying the stereochemical outcomes of 1-(3-Iodophenyl)-2-methylpropan-2-amine derivatives?

  • Methodological Answer : The tertiary amine’s rigidity limits stereoisomerism, but chiral HPLC (e.g., Chiralpak IA column, heptane/IPA mobile phase) or enzymatic resolution (using lipases) may separate enantiomers if asymmetric synthesis introduces chirality. Circular dichroism (CD) spectra validate enantiopurity .

Q. How can computational methods predict the biological activity of this compound?

  • Methodological Answer : Molecular docking (AutoDock Vina) against targets like monoamine transporters or cytochrome P450 enzymes can prioritize in vitro assays. QSAR models trained on structurally related amines (e.g., chlorphentermine ) predict logP (experimental ~4.1) and blood-brain barrier permeability .

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